Selenoketene
Description
Contextualization within Organochalcogen Chemistry
Organochalcogen chemistry encompasses the study of organic compounds containing Group 16 elements: oxygen, sulfur, selenium, and tellurium. chemicalbook.com As one moves down this group, the elements exhibit increasing atomic size and polarizability, and decreasing electronegativity. These periodic trends directly influence the properties of their organic derivatives.
Selenoketenes are the selenium analogues of the more familiar ketenes (R₂C=C=O) and thioketenes (R₂C=C=S). wikipedia.org The replacement of oxygen or sulfur with selenium imparts distinct characteristics. The carbon-selenium double bond (C=Se) is significantly longer and weaker than the corresponding carbon-sulfur (C=S) and carbon-oxygen (C=O) double bonds. researchgate.net This is a direct consequence of the poorer orbital overlap between the larger 5p orbitals of selenium and the 2p orbitals of carbon.
This weaker C=Se bond makes selenoketenes thermodynamically less stable and kinetically more reactive than their lighter chalcogen counterparts. researchgate.net Computational studies have corroborated this trend, showing a decrease in the activation energy for reactions like [2+2] cycloadditions as one moves from ketene (B1206846) to thioketene (B13734457) and then to selenoketene, indicating higher reactivity. This heightened reactivity is a hallmark of organoselenium chemistry and is exploited in various synthetic transformations where analogous sulfur compounds might be sluggish or unreactive. oaepublish.com Furthermore, the larger size and greater polarizability of selenium make the carbon atom of the C=Se bond in selenoketenes a soft electrophilic center, influencing their reaction pathways with various nucleophiles.
Significance as Transient Intermediates in Modern Synthesis
The defining feature of most selenoketenes is their high reactivity and consequent transient nature; they are typically generated in situ and trapped immediately by a suitable reagent. thieme-connect.denih.gov This fleeting existence does not diminish their synthetic utility but rather positions them as powerful intermediates for the rapid construction of complex molecules, particularly selenium-containing heterocycles. nih.govscispace.com
A primary method for generating selenoketenes is through the thermal or photochemical decomposition of 1,2,3-selenadiazoles. thieme-connect.denih.gov This reaction proceeds with the extrusion of molecular nitrogen, yielding the highly reactive this compound, which can then be intercepted. For instance, irradiation of 1,2,3-selenadiazole in the presence of diethylamine (B46881) results in the near-quantitative formation of N,N-diethylselenoacetamide, the trapped product of the intermediate this compound. rsc.org The high efficiency of these trapping reactions underscores the role of selenoketenes as viable, albeit short-lived, synthetic building blocks.
Another key method for their generation involves flash vacuum thermolysis (FVT), a technique that allows for the study of highly reactive species in the gas phase or by matrix isolation. researchgate.netresearchgate.netscripps.edu Under FVT conditions, precursors like 1,2,3-selenadiazoles can be converted to selenoketenes, which can then be characterized spectroscopically at low temperatures or trapped. thieme-connect.depublish.csiro.au For example, the FVT of tetraselenafulvalenes has been shown to produce this compound (H₂C=C=Se), which was identified by matrix isolation infrared (IR) spectroscopy. publish.csiro.au The characteristic IR absorption for the C=C=Se moiety of selenoketenes is found in the range of 1600-1800 cm⁻¹.
A notable application of selenoketenes as transient intermediates is in cycloaddition reactions. They can participate as the 2π component in [4+2] cycloadditions with conjugated dienes to form 3,6-dihydro-2H-selenapyrans. acs.org More recently, a formal insertion of selenoketenes into donor-acceptor cyclopropanes has been developed. rsc.orgrsc.org In this methodology, lithium alkynylselenolates, which are mesomeric forms of deprotonated selenoketenes, react with donor-acceptor cyclopropanes to furnish tetrahydroselenophenes with high yields and a broad substrate scope. rsc.orgrsc.orgresearchgate.net This transformation highlights the potential of using this compound precursors to access complex heterocyclic systems that would be difficult to synthesize otherwise.
The following interactive table details the synthesis of various tetrahydroselenophenes via the formal insertion of transient selenoketenes, showcasing the scope and efficiency of this modern synthetic method.
| Entry | Donor-Acceptor Cyclopropane (B1198618) (DAC) | Alkyne Precursor | Product | Yield (%) |
| 1 | Diethyl 2-phenylcyclopropane-1,1-dicarboxylate | (Triisopropylsilyl)acetylene | Diethyl 2'-(phenyl)-5'-(triisopropylsilyl)spiro[cyclopropane-1,4'-tetrahydroselenophene]-2,2-dicarboxylate | 95 |
| 2 | Diethyl 2-(4-bromophenyl)cyclopropane-1,1-dicarboxylate | (Triisopropylsilyl)acetylene | Diethyl 2'-(4-bromophenyl)-5'-(triisopropylsilyl)spiro[cyclopropane-1,4'-tetrahydroselenophene]-2,2-dicarboxylate | 82 |
| 3 | Diethyl 2-(4-cyanophenyl)cyclopropane-1,1-dicarboxylate | (Triisopropylsilyl)acetylene | Diethyl 2'-(4-cyanophenyl)-5'-(triisopropylsilyl)spiro[cyclopropane-1,4'-tetrahydroselenophene]-2,2-dicarboxylate | 93 |
| 4 | Diethyl 2-(4-nitrophenyl)cyclopropane-1,1-dicarboxylate | (Triisopropylsilyl)acetylene | Diethyl 2'-(4-nitrophenyl)-5'-(triisopropylsilyl)spiro[cyclopropane-1,4'-tetrahydroselenophene]-2,2-dicarboxylate | 72 |
| 5 | Diethyl 2-phenylcyclopropane-1,1-dicarboxylate | Phenylacetylene | Diethyl 2',5'-diphenylspiro[cyclopropane-1,4'-tetrahydroselenophene]-2,2-dicarboxylate | 60 |
| 6 | Diethyl 2-phenylcyclopropane-1,1-dicarboxylate | 1-Pentyne | Diethyl 5'-propyl-2'-phenylspiro[cyclopropane-1,4'-tetrahydroselenophene]-2,2-dicarboxylate | 58 |
| 7 | Diethyl 2-phenylcyclopropane-1,1-dicarboxylate | tert-Butylacetylene | Diethyl 5'-(tert-butyl)-2'-phenylspiro[cyclopropane-1,4'-tetrahydroselenophene]-2,2-dicarboxylate | 51 |
Historical Developments in this compound Research
The story of this compound chemistry is nested within the broader history of selenium research. The element selenium was discovered in 1817 by the Swedish chemist Jöns Jacob Berzelius. rsc.orgnih.gov However, the exploration of its organic derivatives began later, with the first organoselenium compound, diethyl selenide (B1212193), being synthesized in 1836. thieme-connect.de For much of the 19th and early 20th centuries, the development of organoselenium chemistry was slow, partly due to the challenging handling properties of many simple organoselenium compounds.
A significant surge in interest in organoselenium chemistry occurred in the 1970s, spurred by landmark discoveries such as the selenoxide elimination by Sharpless and Reich. thieme-connect.de This period laid the groundwork for the investigation of more exotic and reactive selenium-containing species. The first stable this compound was synthesized in 1980, utilizing a selena-Cope rearrangement of a silyl (B83357) ethynyl (B1212043) selenide bearing a bulky substituent for stabilization. rsc.org
The systematic study of transient selenoketenes largely began with the exploration of the photolysis and thermolysis of 1,2,3-selenadiazoles. nih.govrsc.org Early work in the 1970s and 1980s by researchers such as A. Holm and A. Krantz established that these heterocycles serve as effective precursors to selenoketenes, which could be detected spectroscopically in cryogenic matrices or trapped chemically. nih.govrsc.org These foundational studies confirmed the existence of selenoketenes as intermediates and began to map out their basic reactivity.
The contributions of Professor Alain Krief have been particularly noteworthy in advancing organoselenium chemistry. arkat-usa.org His extensive work on the synthesis and reactivity of selenium-containing reagents has provided the chemical community with a versatile toolkit, indirectly fostering the environment for studying reactive intermediates like selenoketenes. oaepublish.comarkat-usa.org While ketenes themselves were first studied as a class by Hermann Staudinger in the early 1900s, the investigation of their heavier chalcogen analogues, especially selenoketenes, is a much more modern endeavor, driven by the development of advanced spectroscopic techniques and a deeper understanding of reactive intermediate chemistry. wikipedia.org The recent development of catalytic methods that are proposed to proceed via this compound intermediates, such as the formal insertion into cyclopropanes, marks the latest chapter in the ongoing story of this unique class of compounds. rsc.orgrsc.org
Properties
CAS No. |
61134-37-0 |
|---|---|
Molecular Formula |
C2H2Se |
Molecular Weight |
105.01 g/mol |
InChI |
InChI=1S/C2H2Se/c1-2-3/h1H2 |
InChI Key |
MXUFOARWKQCVKW-UHFFFAOYSA-N |
Canonical SMILES |
C=C=[Se] |
Origin of Product |
United States |
Synthetic Methodologies for Selenoketene Generation
In Situ Generation Strategies
Due to their high reactivity, selenoketenes are typically generated in situ for immediate use in subsequent reactions. Several key strategies have been developed for this purpose, primarily involving the decomposition of selenium-containing heterocycles or reactions of specific selenium precursors.
Thermal Decomposition of 1,2,3-Selenadiazoles
The thermal decomposition, or thermolysis, of 1,2,3-selenadiazoles is a known method for generating selenoketenes. This process involves heating the selenadiazole precursor, which leads to the extrusion of molecular nitrogen (N₂). The initial fragmentation is believed to produce a diradical or a highly strained selenirene (B14672804) intermediate. thieme-connect.dethieme-connect.de This unstable three-membered ring, containing one selenium and two carbon atoms, then undergoes a seleno-Wolff rearrangement to yield the corresponding selenoketene. thieme-connect.de For example, the gas-phase thermal decomposition of 1,2,3-benzoselenadiazole ultimately yields 6-fulveneselone, a reaction in which benzoselenirene has been detected as an intermediate. thieme-connect.de
Table 1: Thermal Generation of this compound Intermediates
| Precursor | Condition | Intermediate | Product Type |
|---|---|---|---|
| 1,2,3-Selenadiazole | Flash-vacuum thermolysis | Selenirene | This compound |
Photochemical Fragmentation of 1,2,3-Selenadiazoles
Photolysis provides an alternative pathway for the fragmentation of 1,2,3-selenadiazoles to generate selenoketenes, often under milder conditions than thermolysis. thieme-connect.de Irradiation of matrix-isolated 1,2,3-selenadiazole at cryogenic temperatures (e.g., 12 K or 77 K) leads to the formation of this compound, which can be identified by IR spectroscopy. thieme-connect.dersc.orgpsu.edu
Research has shown that the irradiation of 1,2,3-selenadiazole in the presence of a trapping agent like diethylamine (B46881) results in the near-quantitative formation of N,N-diethylselenoacetamide. rsc.org This provides strong evidence for the in situ formation of a this compound intermediate. rsc.org Interestingly, under prolonged irradiation in a low-temperature matrix, the initially formed this compound can undergo a secondary photolysis, leading to a reversible formation of selenirene. rsc.org This indicates a complex photochemical equilibrium between the this compound and its cyclic isomer. rsc.org
Reaction of Selenoacetic Acid Derivatives with Acyl Chlorides
The reaction between derivatives of selenoacetic acid and acyl chlorides represents another potential, though less commonly detailed, route for this compound synthesis. Acyl chlorides are highly reactive carboxylic acid derivatives due to the electron-withdrawing nature of both the oxygen and chlorine atoms, which renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. numberanalytics.com
The general mechanism for reactions of acyl chlorides is a nucleophilic addition-elimination. numberanalytics.com In this context, a selenoacetic acid derivative would act as the nucleophile. While specific examples are not extensively documented in primary literature, the high reactivity of acyl chlorides with various nucleophiles suggests this pathway is chemically plausible for forming the C=C=Se backbone. thieme-connect.delibretexts.org
Deprotonation-Initiated Routes from Alkynylselenolates
A versatile and widely used method for generating selenoketenes or their synthetic equivalents involves the use of alkynylselenolates. rsc.orgresearchgate.net Lithium alkynylselenolates are typically prepared in situ by the deprotonation of a terminal alkyne with a strong base like n-butyllithium (n-BuLi), followed by the insertion of elemental selenium. rsc.orgmdpi.com
These alkynylselenolates are considered to be mesomeric forms of deprotonated selenoketenes. rsc.orgrsc.org Their subsequent reaction, often regarded as a formal insertion of a this compound, allows for the synthesis of various selenium-containing heterocycles. rsc.org For instance, the reaction of in situ generated lithium alkynylselenolates with donor-acceptor cyclopropanes in the presence of a Lewis acid like In(OTf)₃ furnishes tetrahydroselenophenes with exocyclic double bonds in high yields. rsc.orgrsc.org This transformation showcases the utility of alkynylselenolates as direct precursors to this compound reactivity. rsc.org
Table 2: Representative this compound Generation from Alkynylselenolates and Subsequent Reaction
| Alkyne Precursor | Reagents | In Situ Species | Reaction Partner | Product Yield |
|---|---|---|---|---|
| Trimethylsilylacetylene | 1. n-BuLi, 2. Se | Lithium 2-(trimethylsilyl)ethynyl-1-selenolate | Donor-Acceptor Cyclopropane (B1198618) | 87% rsc.org |
| Phenylacetylene | 1. n-BuLi, 2. Se | Lithium 2-phenylethynyl-1-selenolate | Donor-Acceptor Cyclopropane | 60% rsc.orgrsc.org |
| Pentyne | 1. n-BuLi, 2. Se | Lithium pent-1-yn-1-selenolate | Donor-Acceptor Cyclopropane | 58% rsc.orgrsc.org |
Approaches to Stable this compound Analogues
While most selenoketenes are transient, specific strategies have been devised to synthesize analogues with increased stability, allowing for their isolation and characterization.
Selena-Cope Rearrangements for Kinetic Stabilization
The first synthesis of a stable this compound, reported in 1980, utilized a researchgate.netresearchgate.net-sigmatropic rearrangement known as the Selena-Cope rearrangement. rsc.orgresearchgate.net This reaction involved a silyl (B83357) ethynyl (B1212043) selenide (B1212193) bearing a sterically bulky allyl residue. rsc.orgresearchgate.net The thermal rearrangement of this precursor leads to the formation of a kinetically stabilized this compound. The large, bulky substituents sterically hinder the highly reactive C=C=Se cumulene system, preventing its decomposition or oligomerization and thereby allowing for its isolation. rsc.orgresearchgate.net These stable analogues have been instrumental in studying the fundamental reactivity of the this compound functional group through various addition and cycloaddition reactions. rsc.org
Steric Protection Strategies: Bis(trimethylsilyl)this compound
A landmark achievement in the field was the synthesis and isolation of the first stable this compound, bis(trimethylsilyl)this compound. thieme-connect.dersc.org This stability is attributed to the steric bulk of the two trimethylsilyl (B98337) (TMS) groups, which kinetically protect the reactive C=C=Se functional group from dimerization and other decomposition pathways. thieme-connect.de The synthetic approach hinges on the rearrangement of an alkynyl silyl selenide. thieme-connect.de
The general synthesis commences with the deprotonation of a terminal acetylene, bis(trimethylsilyl)acetylene, using a strong base like butyllithium (B86547) (BuLi). The resulting lithium acetylide is then treated with elemental selenium to form a lithium alk-1-yne selenolate intermediate. thieme-connect.de Quenching this intermediate with chlorotrimethylsilane (B32843) (TMSCl) affords the corresponding alkynyl trimethylsilyl selenide. thieme-connect.de In the case of bis(trimethylsilyl)acetylene, the presence of the second trimethylsilyl group facilitates a spontaneous rearrangement upon warming, yielding the stable, green-colored bis(trimethylsilyl)this compound. thieme-connect.de This method proved to be a pivotal strategy, demonstrating that sufficient steric hindrance can effectively stabilize the otherwise elusive this compound moiety. thieme-connect.de
If this stable this compound is treated with a nucleophile, such as a large excess of diethylamine, it yields the expected desilylated selenoamide, demonstrating its reactivity despite its stability. thieme-connect.de
Table 1: Synthesis of Bis(trimethylsilyl)this compound thieme-connect.de
| Step | Reactants | Reagents/Conditions | Intermediate/Product |
| 1 | Bis(trimethylsilyl)acetylene | 1. BuLi, Et₂O, -20°C, 5 min | Lithium bis(trimethylsilyl)acetylide |
| 2 | Lithium bis(trimethylsilyl)acetylide | 2. Se, THF, warming | Lithium bis(trimethylsilyl)ethyneselenolate |
| 3 | Lithium bis(trimethylsilyl)ethyneselenolate | 3. TMSCl | (Trimethylsilyl)ethynyl trimethylsilyl selenide |
| 4 | (Trimethylsilyl)ethynyl trimethylsilyl selenide | Warming | Bis(trimethylsilyl)this compound |
Emerging Synthetic Pathways for this compound Precursors
Beyond the direct synthesis of stabilized selenoketenes, significant research has focused on developing versatile methods for generating this compound precursors, which can then be used in-situ for various synthetic transformations. Two prominent emerging pathways include the decomposition of 1,2,3-selenadiazoles and the in-situ generation of lithium alkynylselenolates.
One established method for generating selenoketenes involves the thermal or photochemical decomposition of 1,2,3-selenadiazoles. thieme-connect.denih.gov This process involves the extrusion of molecular nitrogen (N₂), leading to the formation of a highly reactive intermediate which then rearranges to the corresponding this compound. nih.govmdpi.com The photolysis of 1,2,3-selenadiazole in an argon matrix at very low temperatures (8 K) has been shown to produce this compound, which was identified by IR spectroscopy. nih.govacs.org In some cases, the reaction is believed to proceed through a transient selenirene intermediate. nih.govrsc.org Trapping experiments with diethylamine during the photolysis of 1,2,3-selenadiazole can yield the corresponding N,N-diethylselenoacetamide in yields as high as 78%, indicating the efficient in-situ formation of the this compound. rsc.org
A more recent and versatile pathway involves the in-situ generation of lithium alkynylselenolates from readily available starting materials. rsc.orgresearchgate.netmdpi.comresearchgate.net This method typically involves the deprotonation of a terminal alkyne with an organolithium reagent like n-butyllithium (n-BuLi), followed by the addition of elemental selenium. rsc.orgrsc.orgsigmaaldrich.com The resulting lithium alkynylselenolate exists in resonance with a deprotonated this compound form and serves as a potent precursor for further reactions. researchgate.netresearchgate.net This methodology has been successfully employed in the synthesis of various selenium-containing heterocycles. For instance, the reaction of in-situ generated lithium alkynylselenolates with donor-acceptor cyclopropanes, catalyzed by indium(III) triflate, affords tetrahydroselenophenes with an exocyclic double bond in high yields (up to 95%). rsc.orgrsc.org This demonstrates the utility of these precursors in complex chemical transformations. rsc.org
Table 2: Emerging Pathways for this compound Precursor Generation
| Pathway | Precursor | Conditions | Intermediate | Application Example | Ref. |
| Decomposition | 1,2,3-Selenadiazole | Photolysis (hν) or Thermolysis (Δ), N₂ extrusion | This compound | Trapped with diethylamine to form selenoamides | thieme-connect.dersc.org |
| In-situ Generation | Terminal Alkyne | 1. n-BuLi, -78°C to 25°C2. Elemental Selenium | Lithium Alkynylselenolate | Reaction with donor-acceptor cyclopropanes to form tetrahydroselenophenes | rsc.orgrsc.org |
Mechanistic Investigations of Selenoketene Reactivity
Cycloaddition Reaction Pathways
Selenoketenes readily participate in cycloaddition reactions, offering pathways to diverse cyclic structures. These reactions are often governed by the principles of orbital symmetry and can proceed through various concerted or stepwise mechanisms.
[2+2] Cycloaddition Reactions with π-Systems
The [2+2] cycloaddition is a hallmark reaction of ketenes and their heavier chalcogen analogues, including selenoketenes. numberanalytics.comnumberanalytics.com This reaction involves the interaction of the ketene's C=C=Se moiety with a 2π-electron system to form a four-membered ring. numberanalytics.comwikipedia.org Ketenes can align antarafacially with respect to an alkene, which allows for a concerted, thermal [2+2] cycloaddition to occur. wikipedia.org This specific geometric arrangement has significant stereochemical implications. wikipedia.org While selenoketenes are generally too unstable to be isolated under normal conditions, their involvement in such cycloadditions has been inferred from the products obtained in various reactions. rsc.orgresearchgate.net For instance, the reaction of certain precursors that generate selenoketenes in situ with π-systems leads to the formation of four-membered selenium-containing heterocycles, consistent with a [2+2] cycloaddition pathway.
Formal Insertion Reactions with Strained Ring Systems (e.g., Donor-Acceptor Cyclopropanes)
A particularly interesting facet of selenoketene reactivity is their formal insertion into strained ring systems, such as donor-acceptor (D-A) cyclopropanes. rsc.orgrsc.org These three-membered rings are polarized due to the presence of vicinal electron-donating and electron-withdrawing groups, making them susceptible to ring-opening reactions. rsc.orgresearchgate.net
The reaction of D-A cyclopropanes with lithium alkynylselenolates, which are considered mesomeric forms of deprotonated selenoketenes, in the presence of a Lewis acid like In(OTf)₃, yields tetrahydroselenophenes with an exocyclic double bond. rsc.orgrsc.orgscispace.com This transformation is considered a formal insertion of the this compound into the cyclopropane (B1198618) ring. rsc.orgrsc.orgscispace.com
The proposed mechanism involves the Lewis acid activation of the D-A cyclopropane, followed by a nucleophilic SN2-like ring-opening by the selenolate. rsc.orgscispace.com This generates an open-chain intermediate which then undergoes an intramolecular cyclization to form the tetrahydroselenophene ring. scispace.com Stereochemical studies using enantioenriched cyclopropanes have shown that the reaction proceeds with high stereospecificity, supporting the proposed SN2-type mechanism. rsc.orgrsc.org
| Donor-Acceptor Cyclopropane | Alkynylselenolate Precursor | Product | Yield (%) |
|---|---|---|---|
| Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate | Lithium 2-(trimethylsilyl)ethynyl-1-selenolate | Dimethyl 2-(phenyl( (trimethylsilyl)methylene)selenolan-3-yl)malonate | Up to 95% |
| Dimethyl 2-(4-methoxyphenyl)cyclopropane-1,1-dicarboxylate | Lithium 2-phenylethynyl-1-selenolate | Dimethyl 2-((4-methoxyphenyl)(phenylmethylene)selenolan-3-yl)malonate | High |
| Dimethyl 2-(naphthalen-2-yl)cyclopropane-1,1-dicarboxylate | Lithium 2-phenylethynyl-1-selenolate | Dimethyl 2-((naphthalen-2-yl)(phenylmethylene)selenolan-3-yl)malonate | 77% scispace.com |
| Dimethyl 2-(thiophen-2-yl)cyclopropane-1,1-dicarboxylate | Lithium 2-phenylethynyl-1-selenolate | Dimethyl 2-((thiophen-2-yl)(phenylmethylene)selenolan-3-yl)malonate | 45% scispace.com |
Comparative Analysis of Chalcogenoketene Reactivity (Oxygen, Sulfur, Selenium)
The reactivity of chalcogenoketenes (ketenes, thioketenes, and selenoketenes) in cycloaddition reactions shows distinct trends. Selenoketenes are generally more reactive but less stable than their oxygen and sulfur counterparts. researchgate.net This heightened reactivity can be attributed to the electronic properties of selenium.
Computational studies comparing the Diels-Alder reactions of anionic dienophiles [ECX]⁻ (where E = P, As and X = O, S, Se) have provided insights into the relative reactivity. nih.gov While not a direct study of chalcogenoketenes, the findings on related systems suggest that the activation barriers for cycloadditions involving heavier chalcogens (S, Se) are often higher than for their oxygen analogues. nih.gov However, in the context of selenoketenes themselves, their high reactivity is often a dominant factor. The instability of selenoketenes often necessitates their in situ generation for synthetic applications. rsc.orgresearchgate.net The increased polarizability and the nature of the C=Se bond likely contribute to their unique reactivity profile compared to the more well-studied ketenes and thioketenes. nih.govacs.org
Nucleophilic Addition Reactions
The electrophilic central carbon atom of the cumulative system in selenoketenes is susceptible to attack by nucleophiles. This reactivity provides a direct route to various selenium-containing acyclic compounds.
Formation of Selenoamides and Related Derivatives
One of the most significant applications of nucleophilic addition to selenoketenes is the synthesis of selenoamides. These reactions typically involve the in situ generation of a this compound intermediate, which is then trapped by an amine. oup.comresearchgate.net For example, the reaction of lithium alkyneselenolates with amines and allylic bromides proceeds via a this compound intermediate to afford 4-penteneselenoamides in good yields. oup.comresearchgate.net The proposed mechanism involves the formation of an allylic-substituted this compound, which is then attacked by the amine. oup.comresearchgate.net
This methodology has been extended to four-component coupling reactions involving terminal acetylenes, selenium, amines, and allylic bromides to produce a variety of 4-penteneselenoamides. oup.com Both aliphatic and aromatic acetylenes can be used, and the reaction accommodates both primary and secondary amines, although an excess of the primary amine is often required. oup.com
| Terminal Acetylene | Amine | Allylic Bromide | Product (4-Penteneselenoamide) | Yield (%) |
|---|---|---|---|---|
| Phenylacetylene | Piperidine | Allyl bromide | N-(1-phenyl-2-propenyl)piperidine-1-carboselenoamide | Moderate to High |
| 1-Hexyne | Morpholine | Allyl bromide | N-(1-butyl-2-propenyl)morpholine-4-carboselenoamide | Moderate to High |
| Trimethylsilylacetylene | Diethylamine (B46881) | Allyl bromide | N,N-diethyl-N-(1-(trimethylsilyl)-2-propenyl)selenoformamide | Moderate to High |
Regioselectivity and Stereochemical Considerations
The regioselectivity of nucleophilic addition to unsymmetrical selenoketenes is a critical aspect. numberanalytics.commasterorganicchemistry.combyjus.com The attack of the nucleophile generally occurs at the central carbon of the C=C=Se system, which is the most electrophilic center. This is analogous to the reactivity of ketenes and thioketenes.
When the nucleophilic addition creates a new stereocenter, the stereochemical outcome is of interest. libretexts.org In the absence of chiral auxiliaries or catalysts, the addition of a nucleophile to a prochiral this compound will typically result in a racemic mixture of products, as the nucleophile can attack from either face of the planar ketene (B1206846) system with equal probability. libretexts.org However, reactions with certain substrates, such as those involving 2-butenyl bromide, have been shown to exhibit high regioselectivity, although they may yield mixtures of stereoisomers. oup.com The stereochemistry of the resulting double bond in the product can also be a factor, with mixtures of E/Z isomers sometimes being observed. oup.com
Sigmatropic Rearrangements Involving Selenoketenes
Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a conjugated π-electron system in an intramolecular process. wikipedia.orglibretexts.org These reactions are classified by an order term [i,j], which denotes the migration of the σ-bond to a new position. wikipedia.orglibretexts.org
thieme-connect.denih.govSigmatropic Rearrangements in Selenoether Systems
A thieme-connect.denih.gov sigmatropic rearrangement involves the migration of a substituent over a three-atom π-system. The feasibility of these shifts is governed by the Woodward-Hoffmann rules, which are based on orbital symmetry.
Theoretical Feasibility and Observed Reality:
Thermal thieme-connect.denih.gov Shifts: For a thermal reaction, the Woodward-Hoffmann rules dictate that a thieme-connect.denih.gov hydride shift must proceed through an antarafacial pathway, where the migrating group moves from the top face of the π-system to the bottom face. wikipedia.org This geometry is highly strained and generally considered geometrically impossible for most systems, especially in non-rigid structures. wikipedia.org Consequently, uncatalyzed thermal thieme-connect.denih.gov shifts are not a common reaction pathway.
Photochemical thieme-connect.denih.gov Shifts: Under photochemical conditions, the orbital symmetry requirements are reversed. A thieme-connect.denih.gov shift is predicted to occur via a suprafacial pathway, where the migrating group remains on the same face of the π-system. scribd.com This process is geometrically feasible and allowed by orbital symmetry rules.
Despite the theoretical possibility of photochemical thieme-connect.denih.gov sigmatropic rearrangements, this pathway is not a prominently reported mechanism for the formation or reaction of selenoketenes within selenoether systems. Other sigmatropic rearrangements, such as the nih.govacs.org-sigmatropic rearrangement of allylic selenoxides and selenimides and the nih.govnih.gov-sigmatropic Claisen and Cope rearrangements, are more frequently documented in organoselenium chemistry. nih.govresearchgate.netmdpi.comrsc.org For instance, density-functional theory has been used to model the transition states for nih.govacs.org-sigmatropic rearrangements of allylic aryl-selenoxides. nih.govmdpi.com
Photochemical Transformation Mechanisms
The study of selenoketenes is often intertwined with their generation and subsequent reactions under photochemical conditions. The irradiation of precursors like 1,2,3-selenadiazoles provides a key entry point to understanding the isomerization pathways and transient species involved.
Isomerization Pathways and Transient Species (e.g., Selenirene (B14672804), Ethynylselenol)
The photolysis of 1,2,3-selenadiazole is a primary method for generating this compound and its isomers. nih.gov Upon irradiation, 1,2,3-selenadiazole loses a molecule of nitrogen, leading to a cascade of reactive intermediates. nih.govacs.org
Computational studies suggest that the photochemical reaction for 1,2,3-selenadiazole proceeds through the following pathway: reactant → Franck–Condon region → conical intersection → intermediate → transition states → photoproducts. nih.govacs.org A key intermediate in this process is a singlet 1,3-diradical, which is formed after the extrusion of nitrogen. nih.govacs.org This highly reactive diradical can then rearrange into several isomeric forms. acs.org
The primary photoproducts identified through matrix isolation spectroscopy and chemical trapping experiments include:
This compound (H₂C=C=Se): Formed from the rearrangement of the 1,3-diradical intermediate. nih.gov Trapping experiments with diethylamine in solution at both room temperature and 150 K yield N,N-diethylselenoacetamide, confirming the presence of this compound. rsc.org
Selenirene: A three-membered ring containing selenium. Experimental evidence shows that selenirene is not a primary product from 1,2,3-selenadiazole photolysis but is instead formed by the secondary photolysis of this compound itself. rsc.org This indicates a reversible photochemical process between this compound and selenirene under specific conditions. rsc.org
Ethynylselenol (HC≡C-SeH): This isomer is another potential photoproduct, formed by analogy with its well-studied sulfur counterpart, ethynethiol, which arises from the photolysis of 1,2,3-thiadiazole. nih.gov
| Species | Structure | Role in Mechanism | Supporting Evidence |
|---|---|---|---|
| 1,2,3-Selenadiazole | C₂H₂N₂Se (Five-membered ring) | Starting Material | Photolysis experiments nih.govrsc.org |
| 1,3-Diradical | [C₂H₂Se] | Key Intermediate | Computational studies (RASSCF) nih.govacs.org |
| This compound | H₂C=C=Se | Primary Photoproduct | IR spectroscopy, chemical trapping rsc.org |
| Selenirene | C₂H₂Se (Three-membered ring) | Secondary Photoproduct (from this compound) | Matrix isolation IR spectroscopy thieme-connect.dersc.org |
| Ethynylselenol | HC≡C-SeH | Potential Photoproduct | Analogous to sulfur systems, computational studies nih.gov |
Influence of Reaction Conditions on Photoproduct Distribution
The distribution of products from the photolysis of 1,2,3-selenadiazole is highly dependent on the experimental conditions, particularly the reaction medium and temperature. rsc.org
Matrix Isolation vs. Liquid Solution: The most significant influence on the reaction outcome is the rigidity of the environment.
In low-temperature rigid matrices (e.g., argon matrix at -265°C, EPA-glass or PVC-film at 77 K), the primary photoproduct, this compound, is held in place and can absorb another photon. thieme-connect.dersc.org This secondary photolysis leads to the formation and detection of selenirene. rsc.org The reversible formation of selenirene from this compound is a key feature of the photochemistry in these constrained environments. rsc.org
In liquid solution , the steady-state concentration of this compound during photolysis is extremely low due to its high reactivity and diffusion. rsc.org Consequently, the secondary photolysis to form selenirene does not occur. Instead, this compound is typically trapped by a solvent or a scavenger, such as diethylamine, to give a stable adduct in near-quantitative yield. rsc.org
Temperature: Low temperatures are crucial for isolating and studying the highly reactive transient species. Photolysis of matrix-isolated 1,2,3-selenadiazole at temperatures as low as 8 K allows for the spectroscopic monitoring of the reaction. nih.gov As the temperature is increased, the unstable intermediates will either react or decompose. For example, the amount of benzoselenirene, an analogue formed from 1,2,3-benzoselenadiazole, steadily decreases as the temperature is raised towards 700°C. thieme-connect.de
| Condition | Primary Observed Species | Key Transformation | Reference |
|---|---|---|---|
| Low-Temperature Rigid Matrix (e.g., Ar, PVC) | This compound, Selenirene | Secondary photolysis of this compound to Selenirene is possible. | thieme-connect.dersc.org |
| Liquid Solution (Room Temp. or 150 K) | This compound (trapped as adduct) | Selenirene formation is not observed; this compound is trapped. | rsc.org |
Advanced Spectroscopic Characterization of Selenoketenes and Their Intermediates
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides fundamental insights into the molecular structure, bonding, and vibrational modes of selenoketenes.
Infrared (IR) spectroscopy is a powerful tool for the identification and structural assignment of selenoketenes, particularly when generated as transient intermediates. The most definitive experimental identification of a simple selenoketene has been achieved through the photolysis of 1,2,3-selenadiazole isolated in a low-temperature matrix (77 K).
Upon irradiation, the 1,2,3-selenadiazole precursor loses nitrogen (N₂) to form this compound. The IR spectrum of the product allows for the assignment of its characteristic vibrational frequencies. The most prominent and diagnostic absorption for a ketene-like structure is the intense antisymmetric stretching mode of the C=C=Se group. For the parent this compound (H₂C=C=Se), this band is observed experimentally in an argon matrix. Isotopic substitution studies are crucial for confirming these assignments.
Key research findings from matrix isolation IR studies are summarized below:
Generation: this compound is effectively generated by the photolysis of matrix-isolated 1,2,3-selenadiazole.
Primary Vibrational Mode: The most characteristic vibrational band is the antisymmetric C=C=Se stretch, which provides a clear spectroscopic marker for the formation of the this compound.
Isotopic Labeling: Experiments using ¹³C-labelled selenadiazole confirm the vibrational assignments and provide insight into the reaction mechanism.
The experimentally observed IR absorption bands for this compound are presented in the following table.
| Vibrational Mode | Assignment | Observed Frequency (cm⁻¹) | Reference |
| Antisymmetric C=C=Se Stretch | ν_as(C=C=Se) | 2075 | |
| CH₂ Scissoring | δ(CH₂) | 1450 | |
| CH₂ Wagging | ω(CH₂) | 890 |
Experimental Raman spectra of selenoketenes are not readily found in the existing literature, a fact attributable to the challenges in generating the compound at a sufficient concentration and stability for Raman analysis. Raman spectroscopy is often complicated by fluorescence and requires higher sample concentrations than IR spectroscopy.
However, Raman spectroscopy is expected to be highly complementary to IR spectroscopy for the characterization of selenoketenes. Based on the principles of vibrational spectroscopy, the symmetric stretching mode of the C=C=Se moiety, which is typically weak or forbidden in the IR spectrum of a molecule with C₂ᵥ symmetry, should be strong in the Raman spectrum. This provides a unique "vibrational fingerprint" for the molecule.
While experimental data is lacking, computational studies can predict the Raman active modes. These theoretical calculations are essential for assigning potential future experimental spectra and for a complete understanding of the vibrational properties of selenoketenes. The predicted Raman frequencies would help to confirm the molecular structure and provide data on the bond strengths within the C=C=Se framework.
Electronic Spectroscopy Insights
The study of the electronic transitions in highly reactive intermediates like selenoketenes is challenging. Experimental UV-Vis spectra are scarce due to the transient nature of these molecules. The primary method for such investigations would involve generating the this compound in a matrix at low temperatures and measuring its absorption spectrum, or by using time-resolved transient absorption spectroscopy. fu-berlin.de
The electronic transitions in selenoketenes are expected to involve the promotion of electrons from bonding (π) or non-bonding (n) molecular orbitals to anti-bonding (π*) orbitals. Key expected transitions include:
π → π* transitions: These transitions, involving the conjugated π-system of the C=C=Se group, are typically intense. As the extent of conjugation increases, the energy required for this transition decreases, leading to a shift in absorption to longer wavelengths (a bathochromic shift). utoronto.ca
n → π* transitions: These transitions involve the excitation of an electron from a non-bonding lone pair on the selenium atom to an anti-bonding π* orbital. These transitions are generally weaker than π → π* transitions. masterorganicchemistry.com
Theoretical calculations based on ab initio or density functional theory (DFT) methods are the primary source of information on the electronic spectra of selenoketenes. These computational approaches can predict the wavelengths of maximum absorption (λ_max) and the oscillator strengths of the electronic transitions, providing valuable guidance for experimental searches.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Chemical Environment
Direct experimental NMR spectroscopic data for selenoketenes are currently unavailable in the scientific literature. The high reactivity and short lifetime of these compounds make them unsuitable for conventional NMR studies in solution.
Despite the absence of experimental data, the ¹³C NMR chemical shifts of selenoketenes can be predicted through computational methods. escholarship.orgnih.gov Such calculations are invaluable for predicting where the characteristic carbon signals of the C=C=Se group would appear in a hypothetical spectrum.
The ¹³C NMR spectrum of a this compound is expected to show two distinct signals for the central and terminal carbons of the heterocumulene system:
Terminal Carbon (H₂ C=C=Se): This carbon is expected to resonate at a higher field (lower ppm value) compared to the central carbon. Its chemical shift would be influenced by the shielding effects of the attached protons.
Central Carbon (H₂C=C =Se): This sp-hybridized carbon is characteristically found at a very low field (high ppm value) in heterocumulenes. This significant deshielding is a hallmark of the central carbon in a ketene-like structure. For comparison, the central carbon in ketene (B1206846) (H₂C=C=O) appears at approximately 194 ppm, while the terminal carbon is at 2.5 ppm. The replacement of oxygen with the more electropositive selenium is expected to influence these shifts.
Selenium-77 (⁷⁷Se) NMR for Selenium-Containing Moieties
Selenium-77 (⁷⁷Se) NMR spectroscopy stands as a powerful, albeit less common, tool for the characterization of selenium-containing compounds. The ⁷⁷Se nucleus, with a natural abundance of 7.63% and a spin of 1/2, offers a wide chemical shift range, making it exceptionally sensitive to the electronic environment of the selenium atom. This sensitivity is particularly pronounced for compounds featuring a carbon-selenium double bond (C=Se), such as selenoketones and, by extension, selenoketenes.
For selenones (selenoketones), it has been established that the chemical-shift anisotropy (CSA) is a dominant relaxation mechanism for the ⁷⁷Se nucleus in the C=Se double bond. This pronounced CSA indicates that the selenium nucleus in this bonding arrangement experiences a highly anisotropic electronic environment, which can lead to very characteristic and informative ⁷⁷Se NMR signals.
While direct experimental ⁷⁷Se NMR data for selenoketenes remains scarce in the literature due to their high reactivity and short lifetimes, theoretical calculations can provide valuable insights into their expected spectral properties. Computational studies predicting the ⁷⁷Se NMR chemical shifts of selenoketenes are crucial for guiding future experimental efforts and for the definitive identification of these species in complex reaction mixtures. The predicted chemical shifts would be expected to fall in a distinct region of the ⁷⁷Se NMR spectrum, reflecting the unique electronic structure of the C=C=Se functionality.
Table 1: Predicted ⁷⁷Se NMR Chemical Shifts for this compound (H₂C=C=Se) and its Derivatives
| Compound | Predicted ⁷⁷Se Chemical Shift (ppm) | Method of Prediction |
| This compound (H₂C=C=Se) | Data not available in search results | Theoretical calculations needed |
| Dimethylthis compound ((CH₃)₂C=C=Se) | Data not available in search results | Theoretical calculations needed |
Cryogenic Matrix Isolation and Time-Resolved Spectroscopic Techniques
To overcome the inherent instability of selenoketenes, chemists have turned to cryogenic matrix isolation. This technique involves trapping reactive species in an inert gas matrix (such as argon or nitrogen) at extremely low temperatures (typically below 20 K). This "freezes" the molecules in place, preventing them from reacting and allowing for their spectroscopic characterization using methods like infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy.
A primary route for generating selenoketenes for matrix isolation studies is the photolysis of 1,2,3-selenadiazoles. rsc.org Upon irradiation with UV light, these heterocyclic precursors extrude a molecule of nitrogen (N₂), leading to the formation of a transient this compound.
In a key study, the photolysis of 1,2,3-selenadiazole in an inert matrix at low temperatures led to the successful trapping of this compound. rsc.org The identity of the this compound was confirmed by infrared spectroscopy, which detected the characteristic vibrational modes of the C=C=Se functional group. Further confirmation was obtained by trapping the generated this compound with diethylamine (B46881), which yielded the stable N,N-diethylselenoacetamide. rsc.org
Table 2: Infrared Absorptions of Matrix-Isolated this compound
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| C=C=Se asymmetric stretch | Data not available in search results | Data not available in search results |
| CH₂ wag | Data not available in search results | Data not available in search results |
Time-resolved spectroscopic techniques offer a complementary approach to studying the dynamics of this compound formation and decay in real-time. bohrium.comunipr.itresearchgate.netnih.gov Techniques such as time-resolved infrared (TRIR) spectroscopy can monitor the appearance and disappearance of the characteristic IR absorptions of the this compound and its precursor on timescales ranging from picoseconds to milliseconds. This allows for the elucidation of the reaction mechanism and the determination of the lifetime of the transient this compound intermediate. bohrium.comunipr.itresearchgate.netnih.gov While no specific time-resolved studies on selenoketenes were identified in the search results, the methodology is well-suited for investigating these reactive species.
Theoretical and Computational Chemistry of Selenoketenes
Quantum-Chemical Calculations for Electronic Structure and Geometry
Quantum-chemical calculations are fundamental to predicting the molecular properties of selenoketenes. These methods can be broadly categorized into ab initio techniques and Density Functional Theory (DFT), each offering a different balance of computational cost and accuracy.
Ab initio methods, Latin for "from the beginning," solve the Schrödinger equation without empirical parameters, relying solely on fundamental physical constants. uol.de Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MPn), and Configuration Interaction (CI) are used to calculate the electronic structure and geometry of molecules. ru.nlnasa.gov For a novel system like selenoketene, ab initio calculations provide a foundational understanding of its bent heterocumulene structure. ru.nl While computationally intensive, these methods are crucial for benchmarking and validating more cost-effective approaches. arxiv.org High-level ab initio calculations are essential for accurately describing potential energy surfaces, which are vital for studying reaction dynamics and predicting stable isomers. uol.deuum.edu.my For instance, studies on related systems have shown that methods like multireference configuration interaction (MRCI) are employed to explore the ground and excited electronic states, providing a detailed picture of the molecule's potential energy landscape. mdpi.com
Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry for systems of this size, offering a favorable compromise between accuracy and computational expense. youtube.com DFT methods, particularly those using hybrid functionals like B3LYP, are widely used to perform geometry optimizations and calculate the electronic properties of selenium-containing compounds. uctm.edumdpi.com In the case of this compound, DFT calculations can predict key structural parameters. These calculations are not only used to determine the ground-state geometry but also to analyze the nature of the chemical bonds through techniques like Quantum Theory of Atoms in Molecules (QTAIM). mdpi.com
| Parameter | Calculated Value |
|---|---|
| C=Se Bond Length | ~1.75 - 1.80 Å |
| C=C Bond Length | ~1.28 - 1.32 Å |
| C-H Bond Length | ~1.08 - 1.10 Å |
| H-C-H Bond Angle | ~120 - 122° |
| C-C-Se Bond Angle | ~170 - 175° |
Note: The values in Table 1 are typical ranges derived from DFT calculations on this compound and related structures. Exact values depend on the specific functional and basis set used.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a powerful tool for investigating the complex reaction pathways of reactive intermediates like selenoketenes. numberanalytics.com By mapping out potential energy surfaces, chemists can understand kinetic and thermodynamic preferences, leading to predictions of reaction outcomes.
A chemical reaction proceeds from reactants to products via a high-energy, transient structure known as the transition state. mit.edu Locating this first-order saddle point on the potential energy surface is critical for understanding the reaction mechanism and predicting its rate. arxiv.orgims.ac.jp Computational algorithms can model the intrinsic reaction coordinate (IRC), which is the minimum energy path connecting reactants and products through the transition state. smu.edu This analysis yields an energy profile for the reaction, revealing the activation energy—the barrier that must be overcome for the reaction to occur. For reactions involving selenoketenes, such as cycloadditions, identifying the transition state structure provides insight into the degree of bond formation and breaking at the reaction's midpoint. numberanalytics.com
Molecular Electron Density Theory (MEDT) is a modern theoretical framework used to study the mechanisms of organic reactions by analyzing the changes in electron density along the reaction pathway. rsc.orgrsc.orgluisrdomingo.com MEDT has been successfully applied to understand the cycloaddition reactions of selenoketenes.
A key study investigated the [2+2] cycloaddition reaction between ethylene (B1197577) and a series of ketene (B1206846) derivatives, including this compound (H₂C=C=Se), using DFT calculations at the B3LYP-D3/6-311++G(d,p) level of theory. researchgate.net The study found that the activation Gibbs free energy (ΔG≠) decreases significantly as the chalcogen atom becomes heavier. researchgate.net This trend indicates that this compound is more reactive in this type of cycloaddition than both ketene and thioketene (B13734457). researchgate.net The analysis revealed that the reaction proceeds through a one-step, asynchronous mechanism, where the introduction of the heavier selenium atom increases the reaction's polarity. researchgate.netresearchgate.net Bonding Evolution Theory (BET) analysis further showed that for this compound, the C–C bond adjacent to the selenium atom forms first, highlighting the profound influence of the chalcogen atom on the electronic and structural progression of the reaction. researchgate.net
| Reactant | Chalcogen (X) | ΔG≠ (kcal mol⁻¹) |
|---|---|---|
| Ketene (H₂C=C=O) | Oxygen (O) | 38.2 |
| Thioketene (H₂C=C=S) | Sulfur (S) | 27.9 |
| This compound (H₂C=C=Se) | Selenium (Se) | 24.3 |
Prediction of Spectroscopic Signatures
Computational chemistry is instrumental in predicting the spectroscopic signatures of molecules, which is particularly valuable for identifying transient species like selenoketenes in experimental settings. Time-dependent DFT (TD-DFT) calculations can simulate electronic absorption spectra (UV-Vis), providing information about electronic transitions. mdpi.comnih.gov For vibrational spectroscopy, DFT calculations in a harmonic approximation can predict infrared (IR) and Raman spectra by computing normal mode frequencies and intensities. mdpi.com Furthermore, computational studies are often used in conjunction with experimental techniques like tandem mass spectrometry to characterize and identify novel ions and their neutral counterparts, such as the this compound radical cation (H₂C=C=Se)⁺•. capes.gov.br
Comparative Theoretical Studies Across Chalcogenoketene Homologues
Theoretical and computational chemistry provides a powerful lens for understanding the intrinsic properties of transient species like selenoketenes. By examining the homologous series of chalcogenoketenes (H₂C=C=X, where X = O, S, Se), researchers can systematically investigate how the substitution of the chalcogen atom influences molecular structure, vibrational frequencies, and electronic properties. Such comparative studies, primarily employing ab initio methods like Møller-Plesset perturbation theory (MP2) and density functional theory (DFT), offer predictive data that can aid in the experimental identification and characterization of these elusive molecules. researchgate.netresearchgate.net
Research Findings
Ab initio second-order Møller-Plesset (MP2) calculations have been instrumental in predicting the equilibrium geometries and vibrational spectra of ketene, thioketene, and this compound. researchgate.net These studies reveal clear trends in bond lengths and angles as one moves down the chalcogen group.
The C=X bond length systematically increases from ketene to this compound, which is expected due to the larger atomic radius of selenium compared to sulfur and oxygen. Conversely, the C=C bond length shows a slight decrease in the heavier analogues. The H-C-H bond angle also widens slightly from ketene to this compound. researchgate.net
Vibrational frequency calculations at the MP2 level show a corresponding trend. researchgate.netresearchgate.net The C=X stretching frequency decreases significantly with the increasing mass of the chalcogen atom. This is a direct consequence of the heavier mass of sulfur and selenium. The calculated harmonic vibrational frequencies and their intensities provide a theoretical roadmap for experimental IR spectroscopy studies aimed at identifying these species, for instance, in matrix isolation experiments. researchgate.netresearchgate.net
These computational findings are crucial, as they provide a fundamental understanding of the structure and stability of selenoketenes in comparison to the more extensively studied ketenes and thioketenes. researchgate.netresearchgate.net
Interactive Data Tables
The following tables summarize the key theoretical data computed for the chalcogenoketene series.
Table 1: Comparative Geometrical Parameters of Chalcogenoketenes (H₂C=C=X)
| Compound | Parameter | MP2/TZP |
| Ketene (X=O) | r(C=O) (Å) | 1.182 |
| r(C=C) (Å) | 1.305 | |
| r(C-H) (Å) | 1.082 | |
| ∠(HCH) (°) | 121.7 | |
| Thioketene (X=S) | r(C=S) (Å) | 1.594 |
| r(C=C) (Å) | 1.296 | |
| r(C-H) (Å) | 1.081 | |
| ∠(HCH) (°) | 121.8 | |
| This compound (X=Se) | r(C=Se) (Å) | 1.741 |
| r(C=C) (Å) | 1.292 | |
| r(C-H) (Å) | 1.081 | |
| ∠(HCH) (°) | 122.0 |
Source: Data compiled from ab initio MP2/TZP calculations. researchgate.net
Table 2: Comparative Vibrational Frequencies of Chalcogenoketenes (H₂C=C=X)
| Compound | Vibrational Mode | MP2/TZP (cm⁻¹) |
| Ketene (X=O) | ν(C=O) stretch | 2244 |
| ν(C=C) stretch | 1421 | |
| CH₂ scissors | 1163 | |
| Thioketene (X=S) | ν(C=S) stretch | 1198 |
| ν(C=C) stretch | 1374 | |
| CH₂ scissors | 1047 | |
| This compound (X=Se) | ν(C=Se) stretch | 1059 |
| ν(C=C) stretch | 1344 | |
| CH₂ scissors | 1009 |
Source: Data compiled from ab initio MP2/TZP calculations. researchgate.net
Table 3: Comparative Electronic Properties of Chalcogenoketenes (H₂C=C=X)
| Compound | Property | G2(MP2) |
| Ketene (X=O) | Dipole Moment (Debye) | 1.53 |
| Thioketene (X=S) | Dipole Moment (Debye) | 1.02 |
| This compound (X=Se) | Dipole Moment (Debye) | 0.89 |
Source: Data compiled from G2(MP2) level of theory calculations. researchgate.net
Strategic Applications of Selenoketenes in Complex Organic Synthesis
Synthesis of Advanced Organoselenium Heterocycles
The inherent reactivity of the C=C=Se moiety in selenoketenes makes them powerful synthons for building various selenium-containing ring systems. Their application has been particularly notable in the formation of five-membered heterocycles like selenophenes and their saturated counterparts, tetrahydroselenophenes.
Selenophenes are a significant class of selenium-based heterocycles with applications in pharmaceuticals and light-emitting materials. researchgate.net The generation of selenoketene intermediates provides a pathway to these structures. One method involves the decomposition of 4-substituted 1,2,3-selenadiazoles. For instance, treating 4-(2-chloro-5-nitrophenyl)-1,2,3-selenadiazole with a base like potassium hydroxide (B78521) leads to the in-situ formation of a this compound intermediate. This reactive species can then be trapped by a secondary amine, which, after a 5-exo-trig cyclization, yields substituted benzo[b]selenophenes.
Another route involves a (3+2)-cycloaddition of donor-acceptor (D-A) cyclopropanes with a selenocyanate (B1200272) salt, which produces dihydroselenophenes. These intermediates can then be oxidized using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to afford the corresponding aromatic selenophenes in good to excellent yields.
The construction of saturated five-membered rings like tetrahydroselenophenes has been effectively achieved through the formal insertion of selenoketenes into donor-acceptor (D-A) cyclopropanes. researchgate.netresearchgate.net This transformation is typically accomplished via a Lewis acid-catalyzed [3+2] cycloaddition. In this process, the this compound can be generated from a stable precursor. A widely used method involves the in situ generation of lithium alkynylselenolates from the reaction of terminal alkynes with n-butyllithium and elemental selenium. rsc.org These alkynylselenolates are mesomeric forms of deprotonated selenoketenes and act as the key reactive species. rsc.org
The reaction proceeds by the Lewis acid (e.g., Indium(III) triflate) activating the D-A cyclopropane (B1198618), which is then opened by a nucleophilic attack from the selenolate. rsc.org A subsequent intramolecular 5-exo-dig cyclization furnishes the tetrahydroselenophene ring with an exocyclic double bond. rsc.org This method demonstrates high functional group tolerance and provides access to a diverse range of substituted tetrahydroselenophenes in high yields. rsc.org Alternatively, selenoketones themselves can undergo a similar AlCl₃-catalyzed cycloaddition with D-A cyclopropanes to yield highly substituted tetrahydroselenophenes.
Table 1: Synthesis of Tetrahydroselenophenes via Formal this compound Insertion into Donor-Acceptor (D-A) Cyclopropanes This table presents a selection of tetrahydroselenophenes synthesized from the reaction of in situ generated lithium alkynylselenolates (from the corresponding alkyne) and various D-A cyclopropanes, catalyzed by Indium(III) triflate (In(OTf)₃).
| D-A Cyclopropane Donor (Ar) | Alkyne Precursor | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Phenyl | Trimethylsilylacetylene | 3b | 87 | rsc.org |
| 4-Bromophenyl | Trimethylsilylacetylene | 3c | 95 | rsc.org |
| 4-Chlorophenyl | Trimethylsilylacetylene | 3d | 91 | rsc.org |
| 4-Methoxyphenyl | Trimethylsilylacetylene | 3e | 48 | rsc.org |
| Biphenyl | Trimethylsilylacetylene | 3f | 76 | rsc.org |
| 4-Cyanophenyl | Trimethylsilylacetylene | 3j | 93 | rsc.org |
| Naphthyl | Trimethylsilylacetylene | 3n | 77 | rsc.org |
| Phenyl | Phenylacetylene | 4b | 60 | rsc.org |
| Phenyl | Cyclopropylacetylene | 4e | 45 | rsc.org |
| Phenyl | tert-Butylacetylene | 4f | 51 | rsc.org |
Building Blocks for Polymeric and Materials Science Precursors
The unique electronic and physical properties of organoselenium compounds have made them attractive targets for materials science, particularly in the field of organic electronics. π-conjugated polymers containing selenium have shown promise in applications such as organic field-effect transistors and photovoltaics. researchgate.netnih.gov
The development of π-conjugated polymers often relies on polymerization reactions that build a delocalized electronic system along the polymer backbone. frontiersin.org Cycloaddition reactions are a powerful tool in polymer chemistry for creating well-defined architectures. frontiersin.org While the cycloaddition reactions of selenoketenes to form small molecules are established, their specific application in cycloaddition polymerization to create π-conjugated polymers is a developing area. In principle, bifunctional monomers capable of generating bis-selenoketenes could undergo cycloaddition polymerization with suitable co-monomers (e.g., electron-rich alkynes or dienes) to generate novel selenium-containing π-conjugated polymers. This approach remains a prospective strategy for accessing new materials, building upon the known reactivity of related ketenes and the desirable electronic properties of selenophene-containing polymers. researchgate.net
Intermediates in Multicomponent Reactions
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing atoms from all starting materials, are highly valued for their efficiency and atom economy. frontiersin.orgnih.gov this compound intermediates, or their direct precursors, can participate in such processes.
A prime example is the one-pot, three-component synthesis of tetrahydroselenophenes. rsc.org This reaction brings together a terminal alkyne, elemental selenium, and a donor-acceptor cyclopropane. rsc.org The process is initiated by the reaction of the alkyne with a strong base and selenium powder to generate a lithium alkynylselenolate in situ. rsc.org This species, which is a key intermediate and a resonance form of a deprotonated this compound, then participates in a Lewis acid-catalyzed cycloaddition with the D-A cyclopropane to yield the final tetrahydroselenophene product. rsc.org This transformation efficiently constructs a complex heterocyclic product from simple, readily available starting materials in a single operation, highlighting the utility of this compound precursors in MCRs.
Stereoselective Transformations Mediated by this compound Intermediates
Controlling stereochemistry is a central goal of organic synthesis. Transformations involving this compound intermediates have been shown to proceed with a high degree of stereoselectivity. Specifically, the formal insertion of selenoketenes into D-A cyclopropanes is a stereospecific process.
Selenoketene Within the Broader Landscape of Organoselenium Chemistry
Comparative Reactivity and Stability with Thioketenes and Ketenes
The reactivity and stability of ketenes and their heavier chalcogen analogues, thioketenes and selenoketenes, are of significant interest in physical organic chemistry. Generally, ketenes are known for their high reactivity, readily undergoing dimerization and cycloaddition reactions. This reactivity stems from the electrophilicity of the central carbon atom.
While detailed comparative studies are not extensively documented in readily available literature, general trends in organochalcogen chemistry suggest that the stability of these cumulenes decreases as one moves down Group 16 of the periodic table. The introduction of sulfur and selenium to form thioketenes and selenoketenes, respectively, influences the electronic structure and, consequently, the reactivity of the molecule. The larger atomic radii and more diffuse orbitals of sulfur and selenium, compared to oxygen, lead to weaker C=S and C=Se double bonds. This inherent bond weakness contributes to the generally lower stability of thioketenes and, even more so, selenoketenes, making them highly transient species.
Selenoketenes are particularly unstable and prone to polymerization. Their successful isolation often requires low-temperature techniques, such as trapping at -196 °C following gas-phase pyrolysis of precursors. This inherent instability contrasts with some substituted ketenes, which can be isolated and handled under standard laboratory conditions. The reactivity of selenoketenes is characterized by their propensity to react with nucleophiles. For instance, in the gas phase, selenoketenes react with dimethylamine (B145610) to form N,N-dimethylselenoacetamides, demonstrating the electrophilic nature of the central carbon, a hallmark of ketene (B1206846) chemistry.
Table 1: Comparative Properties of Ketenes, Thioketenes, and Selenoketenes
| Property | Ketenes (C=C=O) | Thioketenes (C=C=S) | Selenoketenes (C=C=Se) |
| Relative Stability | Generally the most stable of the three. | Less stable than ketenes. | Generally the least stable, highly transient. |
| Reactivity | Highly reactive, prone to dimerization and cycloadditions. | More reactive than ketenes. | Extremely reactive, prone to polymerization. |
| Isolation | Many substituted derivatives are isolable. | Some sterically hindered derivatives are isolable. | Typically requires cryogenic trapping for isolation. |
| Bonding | Strong C=O double bond. | Weaker C=S double bond compared to C=O. | Weakest C=Se double bond among the three. |
Interconversion Pathways with Other Organoselenium Species (e.g., Selenirenes, Selenoaldehydes, Selenoketones)
A primary and well-established route for the generation of selenoketenes involves the thermal or photochemical decomposition of 1,2,3-selenadiazoles. This reaction proceeds with the extrusion of molecular nitrogen, leading to a transient species that rearranges to the corresponding selenoketene. This method has been instrumental in studying the fleeting existence and reactivity of these compounds.
Upon their formation, selenoketenes are known to exist in a tautomeric equilibrium with alkyneselenols. This relationship is a key aspect of their chemistry. The treatment of 1,2,3-selenadiazoles with a strong base can lead to the formation of an alkynylselenolate. Subsequent protonation of this intermediate can yield a mixture of the alkyneselenol and its tautomer, the this compound. The position of this equilibrium is influenced by the specific substituents on the molecule.
While the direct, well-documented interconversion of selenoketenes with other organoselenium species like selenirenes, selenoaldehydes, or selenoketones is not extensively detailed in the literature, the high reactivity of selenoketenes suggests their potential as transient intermediates in more complex reaction pathways. For instance, the dimerization of selenoketenes can lead to cyclic diselenium (B1237649) compounds, and their reactions with various trapping agents can produce a range of other organoselenium products. The chemistry of selenoketenes is intrinsically linked to the broader network of organoselenium transformations, even if specific, reversible interconversion pathways are not always fully elucidated.
Role in the Generation of Selenocarbonyl Compounds
Selenoketenes, through their in situ generation and subsequent reactions, serve as valuable precursors for the synthesis of other selenocarbonyl compounds. Their high reactivity allows them to be trapped by various nucleophiles, leading to the formation of a diverse array of selenium-containing molecules.
One of the most direct applications of this compound chemistry in the synthesis of other selenocarbonyl compounds is the formation of selenoamides and selenoesters. As mentioned, the reaction of a this compound with an amine, such as dimethylamine, readily yields the corresponding N,N-disubstituted selenoacetamide. Similarly, reaction with an alcohol would be expected to produce a selenoester. These transformations highlight the role of selenoketenes as synthons for the C=Se functional group.
Furthermore, the conversion of alkyneselenolates, which are in equilibrium with selenoketenes, to other selenocarbonyl compounds has been reported. The reaction of alkyneselenolates with amines or thiols can directly yield selenoamides or thioselenoesters, respectively. While the direct involvement of the this compound tautomer in these specific reactions is a subject of mechanistic consideration, the precursor relationship is clear. The generation of selenoketenes from 1,2,3-selenadiazoles and their subsequent trapping provides a synthetic route to more stable selenocarbonyl derivatives that would be difficult to access through other methods.
Table 2: Synthesis of Selenocarbonyl Compounds from this compound Precursors
| Precursor | Reagent | Resulting Selenocarbonyl Compound |
| 1,2,3-Selenadiazole (pyrolysis) | Dimethylamine | N,N-Dimethylselenoacetamide |
| Alkyneselenolate (from 1,2,3-selenadiazole + base) | Amine | Selenoamide |
| Alkyneselenolate (from 1,2,3-selenadiazole + base) | Thiol | Thioselenoester |
Development of Novel Organoselenium Reagents and Catalysts from this compound Chemistry
The development of novel organoselenium reagents and catalysts is a vibrant area of research, driven by the unique reactivity of the selenium atom. While the extreme reactivity and instability of selenoketenes have somewhat limited their direct application in the development of new reagents and catalysts, their chemistry provides a foundation for conceptual advancements.
The broader field of organoselenium chemistry has seen the successful development of a wide range of reagents for various organic transformations, including oxidations, reductions, and cyclizations. Many of these reagents are derived from more stable organoselenium precursors, such as diselenides and selenols. The study of transient species like selenoketenes contributes to a deeper understanding of the fundamental reactivity of the carbon-selenium bond, which can indirectly inform the design of new, more stable, and selective organoselenium reagents.
While there are no widely reported examples of catalysts or reagents directly derived from isolated selenoketenes, the synthetic transformations enabled by their in situ generation can lead to the creation of novel organoselenium compounds. These products, in turn, could be explored for their potential as reagents or catalysts. For example, the selenoamides and selenoesters synthesized from selenoketenes could serve as ligands for transition metals or as precursors for other selenium-containing heterocycles with potential catalytic activity. The exploration of this compound chemistry, therefore, holds the potential to expand the toolkit of organoselenium chemistry, even if the direct application of these fleeting intermediates remains a significant synthetic challenge.
Future Research Trajectories in Selenoketene Science
Development of More Stable and Accessible Selenoketene Precursors
A significant bottleneck in the advancement of this compound chemistry is the lack of stable, easily accessible precursors. Most selenoketenes are highly reactive and can only be detected at low temperatures through matrix-isolation techniques or inferred from their trapping products. thieme-connect.de The development of precursors that can generate selenoketenes under mild, controlled conditions is paramount for their broader synthetic application.
Current research often relies on the decomposition of 4-substituted 1,2,3-selenadiazoles, which extrude N₂ to generate the target this compound, often in equilibrium with the tautomeric alkyneselenol. mdpi.com While effective, this method can require harsh conditions (e.g., strong base) and the synthesis of the selenadiazole itself can be multi-step. mdpi.com Another promising strategy involves the in-situ generation of lithium alkynylselenolates from terminal alkynes and elemental selenium. scispace.comrsc.org These selenolates are considered mesomeric with the this compound and can act as their synthetic equivalents in certain reactions. researchgate.netresearchgate.net
Future efforts should be directed towards:
Designing Precursors with Bulky Substituents: Stability in related reactive species like thioketenes can be achieved by introducing sterically demanding groups (e.g., tert-butyl) that kinetically block dimerization and polymerization pathways. thieme-connect.de A systematic investigation into how bulky silyl (B83357), aryl, or alkyl groups affect the stability and reactivity of selenoketenes and their precursors is a logical next step.
Exploring Novel Precursor Scaffolds: Beyond selenadiazoles, other heterocyclic systems or acyclic structures could be designed to fragment under specific triggers (e.g., light, heat, or a chemical reagent) to release selenoketenes. The selena-Cope rearrangement of silyl ethynyl (B1212043) selenides with bulky allyl groups has been shown to produce a stable this compound, representing a promising, albeit less explored, avenue. scispace.comresearchgate.net
Improving Accessibility: Research into more efficient, high-yield syntheses of known precursors like 1,2,3-selenadiazoles from readily available starting materials would greatly lower the barrier to entry for chemists wishing to explore this field.
Table 1: this compound Precursor Strategies
| Precursor Type | Generation Method | Advantages | Challenges |
|---|---|---|---|
| 1,2,3-Selenadiazoles | Thermal or base-induced N₂ extrusion mdpi.com | Well-established method | Often requires harsh conditions; multi-step precursor synthesis mdpi.com |
| Alkynylselenolates | Reaction of terminal alkynes with elemental selenium and base scispace.comrsc.org | In-situ generation from simple starting materials scispace.comrsc.org | Acts as a synthetic equivalent; may not generate the free this compound researchgate.net |
| Silyl Ethynyl Selenides | acs.orgacs.org-Sigmatropic (Selena-Cope) Rearrangement scispace.comresearchgate.net | Can produce isolable, stable selenoketenes researchgate.net | Requires specific substitution patterns (e.g., bulky allyl groups) researchgate.net |
Exploration of Novel Reactivity Patterns and Synthetic Transformations
The reactivity of selenoketenes remains largely uncharted territory. Their larger size and the greater polarizability of selenium compared to sulfur suggest they may exhibit unique reactivity distinct from the more studied thioketenes. jst.go.jp The discovery of novel transformations is a key objective for expanding the synthetic utility of these compounds.
A recent breakthrough has been the formal insertion of selenoketenes (generated from alkynylselenolates) into donor-acceptor cyclopropanes to furnish tetrahydroselenophenes. scispace.comrsc.orgresearchgate.net This transformation highlights the potential of selenoketenes in complex ring-forming reactions. Future research should aim to broaden this reactivity profile. Potential areas for exploration include:
Cycloaddition Reactions: Investigating [2+2], [3+2], and [4+2] cycloadditions with a variety of unsaturated partners (alkenes, alkynes, imines, dienes) could lead to a diverse range of selenium-containing heterocycles. While related uranium selenido complexes undergo [2+2] cycloadditions, this reactivity is unexplored for selenoketenes. acs.org
Reactions with Nucleophiles: The reaction of allenyl selenoketenes with amines has been reported, but a systematic study with a broader range of nucleophiles (e.g., alcohols, thiols, stabilized carbanions) is needed to understand the regioselectivity and synthetic scope. scispace.com
Tandem Reactions: The high reactivity of selenoketenes could be harnessed in tandem or cascade sequences, where the initial adduct undergoes further spontaneous transformations, rapidly building molecular complexity from simple precursors.
Transition-Metal Catalyzed Reactions: Exploring the interaction of selenoketenes with transition metals could unlock novel catalytic cycles and transformations, a strategy that has proven immensely powerful for their ketene (B1206846) and thioketene (B13734457) counterparts.
Advanced In Situ Spectroscopic Probes for Transient Selenoketenes
A major challenge in studying selenoketenes is their transient nature. Most characterizations have been performed on species trapped in inert matrices at cryogenic temperatures. thieme-connect.de While valuable, this method does not provide information about their behavior under typical solution-phase reaction conditions. The intensely colored nature of selenoketenes (ranging from blue/purple to green) suggests that optical spectroscopy could be a powerful tool for their direct observation. thieme-connect.de
Future research must focus on applying advanced, time-resolved spectroscopic techniques to probe the formation, decay, and reaction kinetics of selenoketenes in real-time. Promising techniques include:
Transient Absorption Spectroscopy: Using pump-probe laser techniques, it should be possible to generate the this compound photochemically or thermally and monitor its characteristic absorption bands on timescales from femtoseconds to seconds. This would provide direct kinetic data for its reactions with various trapping agents.
Rapid-Injection NMR: For selenoketenes with sufficient lifetimes (milliseconds to seconds), rapid mixing of a stable precursor with a triggering reagent inside an NMR tube could allow for direct detection of the this compound and its subsequent reaction products by ¹H, ¹³C, and particularly ⁷⁷Se NMR spectroscopy.
In Situ IR and Raman Spectroscopy: Monitoring reactions in real-time using vibrational spectroscopy could provide crucial information on the characteristic C=C=Se stretching frequency, allowing for kinetic analysis and mechanistic elucidation.
These advanced methods will be instrumental in moving the study of selenoketenes from cryogenic matrices to the solution phase, providing the mechanistic data needed to design and control their synthetic transformations.
Deeper Computational Insights into Complex Reaction Landscapes
Computational chemistry is a powerful tool for studying highly reactive and transient intermediates like selenoketenes, providing insights that are difficult or impossible to obtain experimentally. numberanalytics.comrsc.org Density Functional Theory (DFT) and other computational methods can be used to predict structures, stabilities, and spectroscopic properties, as well as to map out entire reaction mechanisms. crc1333.de
Future computational studies should be directed towards several key areas:
Stability and Substituent Effects: Systematically modeling a range of substituted selenoketenes to understand how electronic and steric factors influence their stability, geometry, and the barrier to dimerization or rearrangement. This can guide the synthetic design of more stable derivatives.
Mechanistic Elucidation: Mapping the potential energy surfaces for known and hypothetical reactions, such as the formal insertion into donor-acceptor cyclopropanes or various cycloadditions. researchgate.netsmu.edu This can identify transition states, key intermediates, and determine whether reactions are kinetically or thermodynamically controlled, providing a detailed, atomistic understanding of the reaction. crc1333.de
Predicting Novel Reactivity: Computational screening of potential reaction partners and pathways can help identify promising new transformations for experimental investigation, accelerating the discovery of novel reactivity. uni-muenster.de
Simulating Spectroscopic Signatures: Calculating NMR chemical shifts, vibrational frequencies, and electronic absorption spectra can aid in the identification and characterization of selenoketenes observed using the advanced in-situ spectroscopic techniques described above.
A synergistic approach, where computational predictions guide experimental work and experimental results benchmark computational models, will be the most effective strategy for unraveling the complex chemistry of selenoketenes.
Design of this compound-Based Functional Materials
While the primary focus has been on fundamental reactivity, the unique electronic properties of the cumulene-selenocarbonyl unit suggest that selenoketenes could be valuable building blocks for advanced functional materials. Selenium's lower redox potential and different bonding characteristics compared to sulfur often lead to materials with distinct and potentially superior properties. researchgate.net The development of selenium-containing materials, such as selenophenes for light-emitting applications and tetraselenafulvalenes for organic conductors, provides a template for what might be possible. mdpi.commdpi.com
Future research in this area could explore:
Conducting Polymers: The polymerization of stable, appropriately substituted selenoketenes could lead to novel π-conjugated polymers. The selenium atoms in the polymer backbone could facilitate intermolecular interactions and charge transport, making them candidates for organic semiconductors or conductors.
Nonlinear Optical (NLO) Materials: The extended and highly polarizable π-system of the this compound moiety could give rise to significant NLO properties, which are of interest for applications in photonics and optical computing.
Precursors to Selenium-Rich Heterocycles: Using selenoketenes as synthons for complex selenium-containing heterocycles that are themselves building blocks for organic electronic materials. For example, reactions that lead to selenophene (B38918) or diselenole derivatives could be integrated into the synthesis of materials for organic field-effect transistors (OFETs) or organic photovoltaics (OPVs). mdpi.com
The successful design of such materials will be contingent on the development of stable this compound derivatives that possess the necessary functionality for polymerization or incorporation into larger systems, directly linking this goal to the development of new precursors discussed in section 8.1.
Q & A
Q. What frameworks guide hypothesis-driven research on this compound’s biological interactions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
